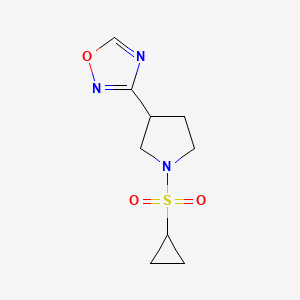

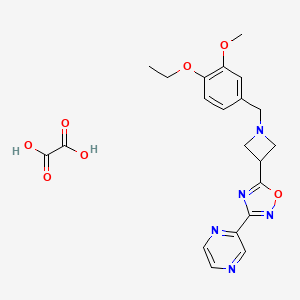

![molecular formula C18H18BrN5O B2945416 5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide CAS No. 899981-62-5](/img/structure/B2945416.png)

5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide” is a derivative of triazole . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives like “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide” often involves a simple and transition-metal-free strategy . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Further functionalization can enrich the molecular diversity .Molecular Structure Analysis

Triazole compounds, including “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide”, have a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Physical And Chemical Properties Analysis

Triazole compounds are nitrogenous heterocyclic moieties . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications

Synthesis and Chemical Properties

Ruthenium-catalyzed Synthesis : A study by Ferrini et al. (2015) discusses the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule suitable for preparing peptidomimetics or biologically active compounds based on the triazole scaffold. This synthesis involves ruthenium-catalyzed cycloaddition and is significant for the development of triazole-containing compounds with potential biological activity (Ferrini et al., 2015).

Properties and Reactions of Triazoles : Albert (1970) provides insight into the properties and reactions of 4-amino-5-aminomethyl-1,2,3-triazoles, further substituted with methyl or benzyl groups, contributing to the understanding of the chemical behavior of triazole derivatives (Albert, 1970).

Biological Activities

Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of such compounds in combating microbial infections (Bektaş et al., 2007).

Antiviral Activities : Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza H5N1. This highlights the potential use of triazole derivatives in the development of antiviral agents (Hebishy et al., 2020).

Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives with reported anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of triazole derivatives in cancer treatment and inflammation control (Rahmouni et al., 2016).

Inhibition of Eosinophilia : Naito et al. (1996) synthesized 3-substituted 5-amino-1-[(methylamino)(thiocarbonyl)]-1H-1,2,4-triazole derivatives and identified a potent eosinophilia inhibitor, suggesting a potential role in treating chronic asthma (Naito et al., 1996).

Inhibitors of Purine Nucleoside Phosphorylase : Sanghvi et al. (1988) explored the inhibition of purine nucleoside phosphorylase by 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine and related nucleosides, indicating their potential in therapeutic applications (Sanghvi et al., 1988).

Mechanism of Action

The mechanism of action of triazole compounds is largely due to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Future Directions

The future directions for “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide” and similar compounds could involve further exploration of their synthesis and pharmacological activities . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, some compounds have shown significant anticancer activity against a few cancer cell lines .

properties

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O/c1-2-12-5-4-8-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-3-7-14(19)9-13/h3-10H,2,11,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUABTIXVRNNHQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

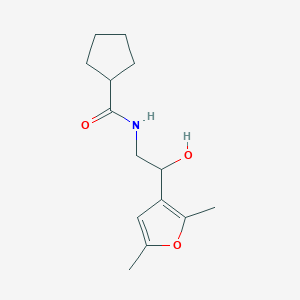

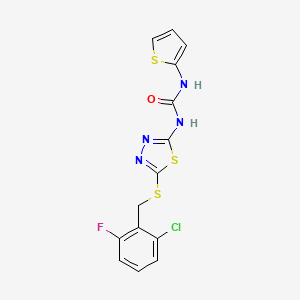

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2945333.png)

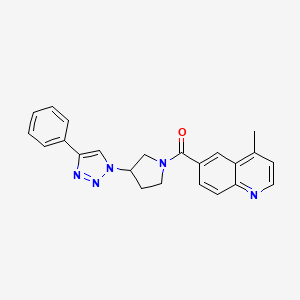

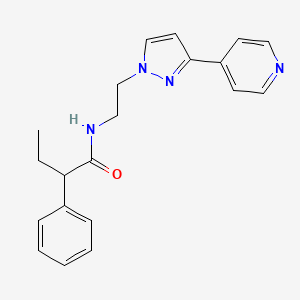

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2945338.png)

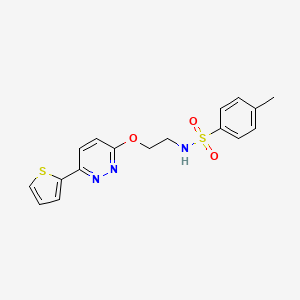

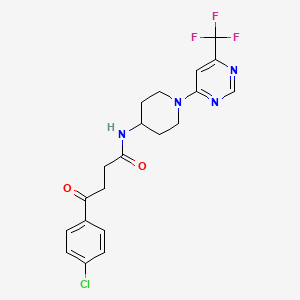

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2945341.png)

![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2945346.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2945348.png)

![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2945352.png)